molecular formula C14H19N3O2S B275124 Ethyl 4-(butylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Ethyl 4-(butylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B275124
M. Wt: 293.39 g/mol
InChI Key: FAGHUWCFMDKMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(butylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. It belongs to the class of thieno[2,3-d]pyrimidine compounds and has shown promising results in various studies related to its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of Ethyl 4-(butylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the inflammatory response. It has been shown to inhibit the activity of protein kinases, which play a crucial role in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Ethyl 4-(butylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. It also possesses anti-inflammatory properties, which have been attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Ethyl 4-(butylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate in lab experiments is its selectivity towards cancer cells and its ability to inhibit their growth without affecting normal cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions that can be explored in the research of Ethyl 4-(butylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate. These include the development of more efficient synthesis methods, the identification of novel analogs with improved pharmacological properties, and the investigation of its potential application in the treatment of other diseases such as neurodegenerative disorders and infectious diseases.
Conclusion:
Ethyl 4-(butylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a promising compound that has shown potential in the treatment of various diseases. Its mechanism of action and physiological effects have been extensively studied, and future directions in its research are promising. However, further studies are required to fully understand its pharmacological properties and potential application in the field of medicine.

Synthesis Methods

The synthesis of Ethyl 4-(butylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves the reaction of 5-methyl-2-thiouracil with butylamine, followed by the addition of ethyl chloroformate. The resulting compound is then subjected to acid-catalyzed cyclization, leading to the formation of the desired product.

Scientific Research Applications

Ethyl 4-(butylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has been extensively studied for its potential application in the treatment of various diseases, including cancer and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and also possesses anti-inflammatory properties.

properties

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39 g/mol

IUPAC Name

ethyl 4-(butylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H19N3O2S/c1-4-6-7-15-12-10-9(3)11(14(18)19-5-2)20-13(10)17-8-16-12/h8H,4-7H2,1-3H3,(H,15,16,17)

InChI Key

FAGHUWCFMDKMSI-UHFFFAOYSA-N

SMILES

CCCCNC1=C2C(=C(SC2=NC=N1)C(=O)OCC)C

Canonical SMILES

CCCCNC1=C2C(=C(SC2=NC=N1)C(=O)OCC)C

Origin of Product

United States

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